

Poricoic Acid G (CAS No. 415724-84-4): A Technical Whitepaper

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Compound of Interest

Compound Name: *Poricoic acid G*

Cat. No.: *B1240063*

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Abstract

Poricoic acid G, a lanostane-type triterpenoid isolated from the medicinal mushroom *Poria cocos*, has emerged as a compound of significant interest in pharmacological research. With a CAS number of 415724-84-4, this natural product has demonstrated potent cytotoxic activity against various cancer cell lines, particularly in leukemia. This technical guide provides a comprehensive overview of the available scientific data on **Poricoic acid G**, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Poria cocos is a well-known fungus used in traditional Chinese medicine for its diverse therapeutic properties, which are largely attributed to its rich content of triterpenoids and polysaccharides.[1] Among these, the lanostane-type triterpenes, including **Poricoic acid G**, have been a key focus of modern phytochemical and pharmacological investigations.[2] **Poricoic acid G** is a C₃₀H₄₆O₅ compound with a molecular weight of 486.7 g/mol.[3] Its chemical structure features a 3,4-seco-lanostane skeleton.[4] This guide aims to consolidate the current technical knowledge of **Poricoic acid G** to facilitate its exploration as a potential therapeutic agent.

Physicochemical Properties

Property	Value	Source
CAS Number	415724-84-4	[5]
Molecular Formula	C30H46O5	[5]
Molecular Weight	486.70 g/mol	[5]
IUPAC Name	(2R)-2- [(1R,3aR,4S,6aR,7R,9aS,9bR) -4-hydroxy-1-(2- hydroxypropan-2-yl)-3a,6a,9a- trimethyl-2,3,4,5,7,8,9,9b- octahydro-1H- cyclopenta[a]naphthalen-7- yl]-5-methylhex-4-enoic acid	[3]
Canonical SMILES	<chem>CC(=CCC--INVALID-LINK-- [C@H]1CC[C@@]2([C@@H]1 --INVALID-LINK-- C)C(=C)C)C2(C)CC4">C@HO)C)C</chem>	[3]
Appearance	Powder	[6]
Purity	≥ 98%	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]

Biological Activities and Quantitative Data

Poricoic acid G has demonstrated significant biological activities, most notably its potent cytotoxicity against leukemia cells.

Cytotoxic Activity

A key study by Ukiya et al. (2002) evaluated the cytotoxic effects of **Poricoic acid G** against a panel of human cancer cell lines. The compound exhibited remarkable and selective activity against human leukemia HL-60 cells.[\[4\]](#)

Cell Line	Activity	Value	Reference
Human promyelocytic leukemia (HL-60)	GI50	39.3 nM	[4]

GI50: The concentration required to inhibit cell growth by 50%.

The potent and specific nature of this cytotoxicity suggests that **Poricoic acid G** may hold promise as a lead compound for the development of anti-leukemic therapies.

Anti-inflammatory and Antioxidant Activities

While direct quantitative data for the anti-inflammatory and antioxidant activities of **Poricoic acid G** are limited in the currently available literature, studies on closely related compounds from *Poria cocos* provide valuable insights. For instance, Poricoic acid A and B have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

Compound	Activity	IC50	Reference
Poricoic acid A	NO Production Inhibition	18.12 μ M	[7]
Poricoic acid B	NO Production Inhibition	Not explicitly stated, but showed dose-dependent inhibition	[7]

Given the structural similarity, it is plausible that **Poricoic acid G** also possesses anti-inflammatory and antioxidant properties, though further experimental validation is required.

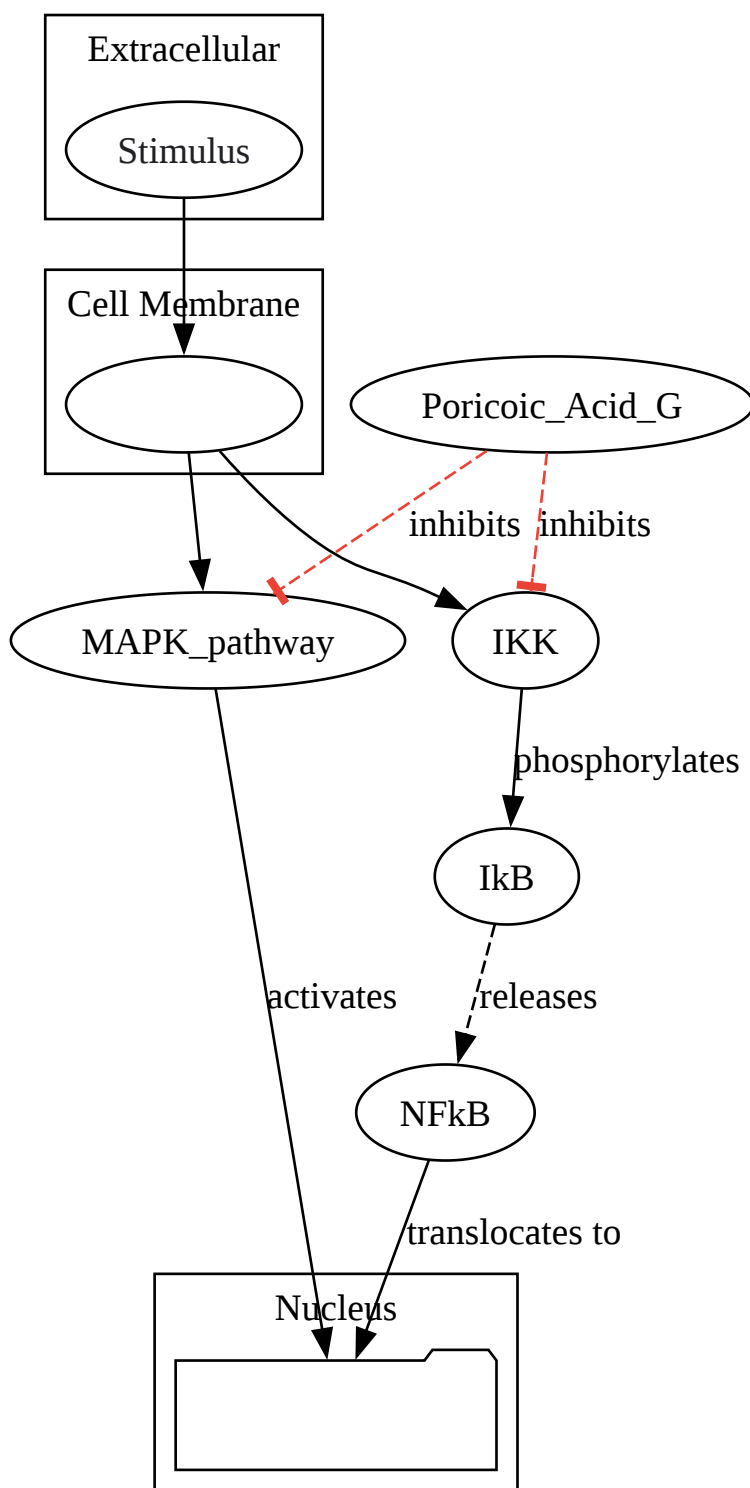
Mechanism of Action: Insights from Related Compounds

The precise molecular mechanisms underlying the biological activities of **Poricoic acid G** are not yet fully elucidated. However, research on the closely related compound, Poricoic acid A, has shed light on potential signaling pathways that may be modulated. It is important to note that a key publication in this area has been retracted, and therefore, the following information should be interpreted with caution and requires further independent verification.^[8]

NF-κB and MAPK Signaling Pathways

Studies on Poricoic acid A have suggested its involvement in the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[5]^[9] These pathways are crucial regulators of inflammation and cell survival. Inhibition of these pathways could explain the observed anti-inflammatory and cytotoxic effects.

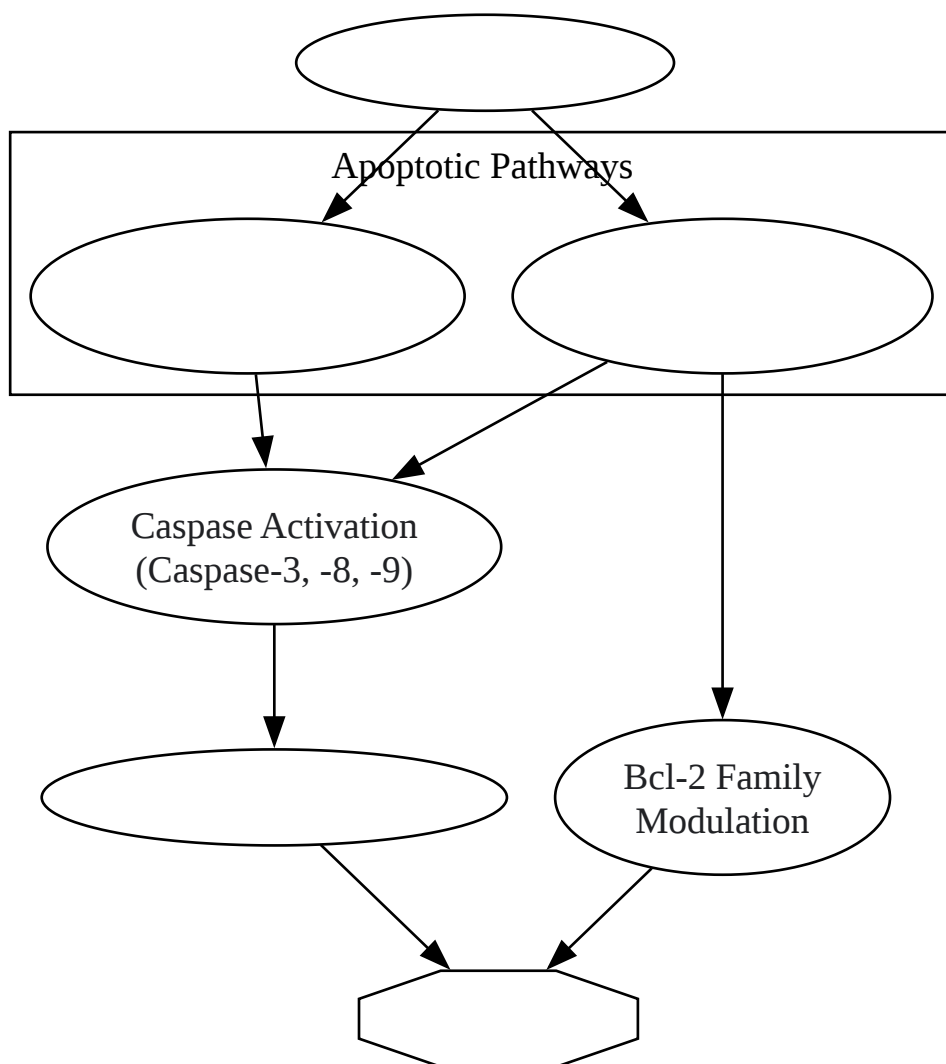
The proposed mechanism involves the suppression of the phosphorylation of key proteins in these cascades, such as IκBα (an inhibitor of NF-κB) and ERK/p38 (kinases in the MAPK pathway), thereby preventing the downstream activation of pro-inflammatory and pro-survival genes.^[5]^[9]



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Induction of Apoptosis in Leukemia Cells

The potent cytotoxicity of **Poricoic acid G** against HL-60 leukemia cells suggests the induction of programmed cell death, or apoptosis.[10] While the specific apoptotic pathways triggered by **Poricoic acid G** have not been detailed, studies on other triterpenoids from *Poria cocos* indicate the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Key events may include the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[11]



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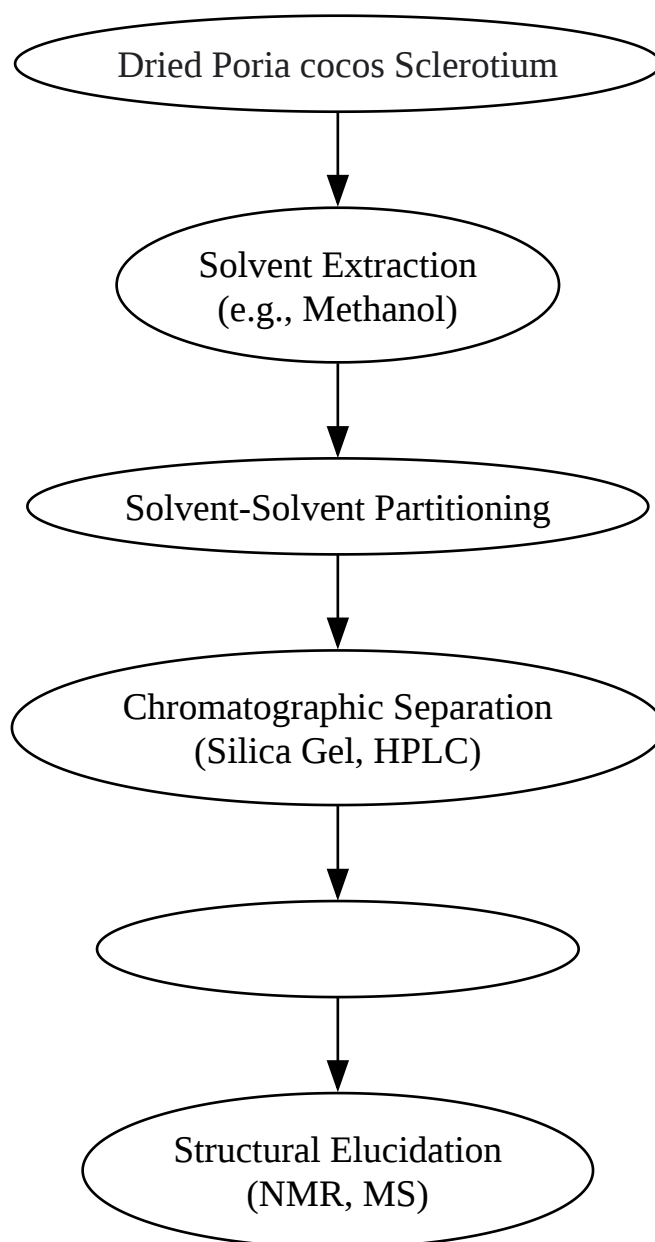
Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of **Poricoic acid G**, based on standard laboratory practices and information extrapolated from related studies.

Extraction and Isolation of Poricoic Acid G from Poria cocos

A general procedure for the extraction and isolation of poricoic acids involves the following steps:

- **Extraction:** The dried and powdered sclerotium of *Poria cocos* is extracted with a solvent such as methanol or ethanol under reflux.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.
- **Chromatographic Separation:** The fraction containing the triterpenoids is further purified using various chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
- **Structure Elucidation:** The structure of the isolated **Poricoic acid G** is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



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In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Cell Culture: Human leukemia HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of **Poricoic acid G** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Incubation:** MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium.
- **Stimulation and Treatment:** Cells are seeded in 96-well plates and co-treated with an inflammatory stimulus (e.g., LPS) and various concentrations of **Poricoic acid G** for a defined period.
- **Nitrite Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 540 nm).
- **Data Analysis:** The percentage of NO inhibition is calculated, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect the levels of specific proteins involved in signaling pathways.

- **Cell Lysis:** Cells treated with **Poricoic acid G** are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF- κ B, I κ B α , ERK, p38) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- **Analysis:** The band intensities are quantified to determine the relative protein expression levels.

Future Directions

The potent and selective cytotoxic activity of **Poricoic acid G** against leukemia cells warrants further investigation. Future research should focus on:

- Elucidating the precise molecular targets and mechanisms of action responsible for its anti-leukemic effects.
- Conducting in vivo studies in animal models of leukemia to evaluate its efficacy and safety.
- Performing comprehensive profiling of its anti-inflammatory and antioxidant activities to explore its potential in treating inflammatory and oxidative stress-related diseases.
- Investigating the structure-activity relationships of **Poricoic acid G** and its analogues to guide the synthesis of more potent and selective derivatives.

Conclusion

Poricoic acid G is a promising natural product with significant potential for drug development, particularly in the field of oncology. This technical guide has summarized the available data on its physicochemical properties, biological activities, and potential mechanisms of action. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating molecule. Further rigorous scientific investigation is essential to translate the initial promising findings into tangible clinical applications.

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